What is Ferrozine mono-sodium salt hydrate used for in research?
What is Ferrozine mono-sodium salt hydrate used for in research?
A Technical Guide to the Application of Ferrozine Monosodium Salt Hydrate in Scientific Research
The Foundational Role of Ferrozine in Iron Quantification
Ferrozine, chemically known as 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate, is a highly specific and sensitive water-soluble chelating agent for ferrous iron (Fe²⁺).[1] Its primary utility in research stems from its ability to form a stable, water-soluble magenta-colored complex with Fe²⁺.[2][3] This complex exhibits a strong absorbance maximum at a wavelength of 562 nm.[4][5] The molar absorptivity of the Fe(II)-Ferrozine complex is approximately 27,900 M⁻¹cm⁻¹, which provides the basis for its high sensitivity in spectrophotometric assays.[2]
This property makes Ferrozine an invaluable tool for the quantitative determination of iron in a vast array of biological, environmental, and pharmaceutical samples.[6][7][8] Unlike methods requiring complex instrumentation, such as atomic absorption spectroscopy, the Ferrozine-based assay is cost-effective, rapid, and can be performed using a standard microplate reader or spectrophotometer, making it suitable for high-throughput applications.[6][9]
The Core Mechanism: A Stepwise Chelation and Detection Pathway
The success of the Ferrozine assay hinges on a controlled, three-step chemical process that ensures all iron within a sample is converted to the detectable Fe²⁺ form and subsequently chelated.
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Step 1: Liberation of Bound Iron: In biological systems, iron is rarely free. It is typically bound to transport proteins like transferrin or stored within proteins such as ferritin.[4][10] To measure total iron content, this protein-bound iron must first be released. This is achieved by treating the sample with a weak acid buffer or a more stringent acidic solution, which dissociates the iron-protein complexes.[5][11][12]
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Step 2: Reduction of Ferric Iron (Fe³⁺): The liberated iron exists primarily in the ferric (Fe³⁺) state. However, Ferrozine selectively binds only to ferrous (Fe²⁺) iron.[12] Therefore, a crucial reduction step is required. A reducing agent, most commonly ascorbic acid or hydroxylamine, is added to the sample to quantitatively convert all Fe³⁺ ions to Fe²⁺ ions.[4][13]
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Step 3: Colorimetric Complex Formation: With all iron in the ferrous state, Ferrozine is introduced. It rapidly forms a stable 3:1 stoichiometric complex with the Fe²⁺ ions, resulting in the characteristic magenta color.[2] The intensity of this color, measured as absorbance at 562 nm, is directly proportional to the concentration of iron in the original sample.[4]
Visualization: The Ferrozine Assay Principle
Caption: Step-by-step experimental workflow for quantifying total iron in cultured cells.
Data Analysis and Validation
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Blank Subtraction: Subtract the average absorbance of the blank (0 µg/dL iron standard) from all other standard and sample readings.
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Standard Curve Generation: Plot the blank-subtracted absorbance values for the iron standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.99 is considered ideal.
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Sample Concentration Calculation: Use the equation from the standard curve to calculate the iron concentration in your samples based on their absorbance values. Remember to account for any dilution factors used during sample preparation. The results are often normalized to the total protein content of the lysate, determined by a separate assay (e.g., BCA or Bradford). The final iron content is typically expressed as nmol iron per mg protein. [6]
Iron Concentration (µg/dL) Absorbance at 562 nm (A₅₆₂) Blank-Subtracted A₅₆₂ 0 (Blank) 0.052 0.000 5 0.115 0.063 10 0.179 0.127 25 0.368 0.316 50 0.681 0.629 100 1.312 1.260 Table 1: Example data for generating a standard curve for the Ferrozine iron assay.
Broader Research Applications of Ferrozine
While quantifying total iron is its primary use, the principles of the Ferrozine assay are extended to other critical areas of research.
Drug Development: Assessing Iron Chelator Efficacy
In the development of therapies for iron overload disorders (e.g., thalassemia, hemochromatosis), Ferrozine is essential for evaluating the in vivo efficacy of new iron-chelating drugs. [14]Researchers can treat iron-overloaded animal models with a candidate drug and then use the Ferrozine assay to measure the resulting changes in iron levels in tissues (liver, spleen) and excreta (urine, feces). [15][16]A significant reduction in tissue iron and a corresponding increase in excreted iron provide strong evidence of the drug's effectiveness. [15]
Antioxidant Research: Measuring Metal Chelating Activity
Many antioxidant compounds function by chelating transition metals like Fe²⁺, thereby preventing them from participating in the generation of harmful reactive oxygen species via Fenton-like reactions. [19]The Ferrozine assay can be adapted to quantify this specific antioxidant mechanism. [20] In this competitive assay, a known amount of Fe²⁺ is incubated with the test antioxidant. Ferrozine is then added. The antioxidant "competes" with Ferrozine for the free Fe²⁺. [21]A potent chelating antioxidant will bind a significant portion of the Fe²⁺, leaving less available to form the magenta complex with Ferrozine. The resulting decrease in absorbance at 562 nm, compared to a control without the antioxidant, is a direct measure of the compound's iron-chelating capacity. [20][21]
Troubleshooting and Methodological Considerations
For robust and reproducible results, a scientist must be aware of potential pitfalls and interferences.
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Interfering Ions: While highly specific, extremely high concentrations of other divalent metal ions, such as cobalt (Co²⁺) and copper (Cu²⁺), can form colored complexes with Ferrozine and may cause interference. [2]The inclusion of a copper-specific chelator like neocuproine can mitigate this issue if high copper levels are suspected. [17]* Sample Hemolysis: When working with serum or plasma, it is critical to avoid hemolysis. Ruptured red blood cells release large amounts of iron-containing hemoglobin, which will falsely elevate the measured iron levels. [4][10]* Reagent Purity and Stability: The use of high-purity Ferrozine is essential for consistent results. [18]Furthermore, some reagent solutions, particularly the iron standard and the reducing agent, can be unstable and should be prepared fresh. [9][13]* Photosensitivity: The Fe(II)-Ferrozine complex can be sensitive to light, which may lead to an overestimation of Fe²⁺ content over prolonged incubation or exposure. [19]It is advisable to perform incubations in the dark or in covered plates.
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Incomplete Digestion: For samples with very tightly bound iron or in complex matrices like silica-coated nanoparticles, standard acid digestion may be insufficient, leading to an underestimation of total iron. [9][19]Optimization of digestion time, temperature, or acid strength may be necessary.
References
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Riemer, J., Hoepken, H. H., Czerwinska, M., Dring, M., & Armstrong, V. W. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375. [Link]
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Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. [Link]
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Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). [Link]
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Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. ResearchGate. [Link]
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Linear Chemicals. (n.d.). IRON FERROZINE. [Link]
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Ring, H. L., Gao, Z., Klein, N., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine assay for simple and cheap iron analysis of silica-coated iron oxide nanoparticles. ChemRxiv. [Link]
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Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]
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Archem Diagnostics. (n.d.). IRON (Ferrozine Method) Test for the quantitative immunological determination of IRON in human serum. [Link]
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Cowart, R. E., & Singleton, F. L. (1993). A comparison of bathophenanthrolinedisulfonic acid and ferrozine as chelators of iron(II) in reduction reactions. Analytical Biochemistry, 211(1), 151-155. [Link]
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Voelz, J., L. H. E. Winkel, and M. Berg. (2015). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. ResearchGate. [Link]
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Stadtman, E. R., & Berlett, B. S. (1994). Antioxidant activity of Ferrozine–iron–amino acid complexes. Proceedings of the National Academy of Sciences, 91(12), 5406-5410. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. [Link]
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Tümer, M. A., & Göger, F. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. [Link]
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Wisdom Library. (2025). Ferrozine: Significance and symbolism. [Link]
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Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit. [Link]
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Tran, T. X., et al. (2015). Ferrozine-Based Iron Quantification of Iron Overloaded Mice: a Simple, Robust Method for the Assessment of Iron Chelation Therapies. Blood, 126(23), 4586. [Link]
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Hach. (n.d.). FerroZine® Method, Method 8147. [Link]
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ResearchGate. (n.d.). 692 PDFs | Review articles in FERROZINE. [Link]
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PubChem. (n.d.). Ferrozine mono-sodium salt hydrate. [Link]
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Mehrzadi, S., et al. (2022). Comparison Between Hesperidin, Coumarin, and Deferoxamine Iron Chelation and Antioxidant Activity Against Excessive Iron in the Iron Overloaded Mice. Frontiers in Pharmacology, 12, 794951. [Link]
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Elalfy, M. S., et al. (2018). Comparison of different iron chelators used in therapy. ResearchGate. [Link]
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Haynes, C. L., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. [Link]
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